1-(Phenylmethyl)cycloheptanecarbonitrile
Description
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Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-benzylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C15H19N/c16-13-15(10-6-1-2-7-11-15)12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
NJDMHIRCGMEQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 1-(Phenylmethyl)cycloheptanecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A Grignard reagent-based approach is commonly used for analogous nitriles. For example, phenylmagnesium bromide reacts with cycloheptanecarbonitrile under anhydrous conditions in solvents like diethyl ether or THF. The reaction requires controlled temperatures (0–25°C) to avoid side products. Yield optimization involves quenching with aqueous NH₄Cl or HCl, followed by extraction (e.g., ethyl acetate) and column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Variables :
- Solvent polarity (e.g., ether vs. THF).
- Stoichiometry of Grignard reagent.
- Quenching method (acidic vs. neutral conditions).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare and NMR spectra with computational predictions (e.g., DFT). For example, the cycloheptane ring protons appear as complex multiplets (δ 1.2–2.5 ppm), while the benzylic CH₂ group resonates at δ 3.5–4.0 ppm .
- IR : Confirm the nitrile stretch (~2240 cm⁻¹) and absence of carbonyl impurities (~1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ (expected m/z: 228.2 for C₁₅H₁₇N) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Strategies :
- Distillation : For high-purity liquid forms, fractional distillation under reduced pressure (e.g., 30 mmHg, 130–140°C) .
- Recrystallization : Use ethanol/water mixtures if the compound crystallizes.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) for polar impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the cycloheptane ring influence the reactivity of this compound in nucleophilic additions?
- Mechanistic Insights : The seven-membered ring introduces strain, making the nitrile carbon more electrophilic compared to cyclohexane analogs. Computational studies (e.g., DFT using Gaussian) show a lower LUMO energy (-1.2 eV vs. -0.8 eV for cyclohexane derivatives), enhancing reactivity toward nucleophiles like organolithium reagents .
- Experimental Validation : Compare reaction rates with 1-Phenylcyclopropanecarbonitrile (smaller ring, higher strain) and cyclohexane analogs under identical conditions .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If NMR shows unexpected splitting (e.g., benzylic protons as a singlet instead of a doublet), consider:
- Dynamic Effects : Conformational flexibility of the cycloheptane ring causing averaged signals.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- Statistical Tools :
Principal Component Analysis (PCA) of spectral datasets to identify outlier batches .
- Statistical Tools :
Q. What computational methods are suitable for predicting the biological activity of this compound analogs?
- In Silico Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
